molecular formula C7H3Br2FO B1410845 2,3-Dibromo-5-fluorobenzaldehyde CAS No. 1807181-48-1

2,3-Dibromo-5-fluorobenzaldehyde

Cat. No. B1410845
CAS RN: 1807181-48-1
M. Wt: 281.9 g/mol
InChI Key: KWEFVHKGMRZXFT-UHFFFAOYSA-N
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Description

“2,3-Dibromo-5-fluorobenzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which is a type of aromatic aldehyde . The compound has two bromine atoms and one fluorine atom attached to the benzene ring, along with an aldehyde group .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-5-fluorobenzaldehyde, involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . Another method involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-5-fluorobenzaldehyde” consists of a benzene ring with two bromine atoms, one fluorine atom, and an aldehyde group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as 5-fluorouracil (5-FU) and its derivatives, play a significant role in medicinal chemistry, particularly in cancer chemotherapy. 5-FU and its prodrugs, like capecitabine, UFT, and S-1, have been extensively studied for their antitumor activities against various cancers. These compounds act through inhibition of thymidylate synthase or incorporation into RNA and DNA, leading to cytotoxic effects in cancer cells. The presence of fluorine atoms in these molecules is crucial for their biological activity, suggesting that 2,3-Dibromo-5-fluorobenzaldehyde could serve as a precursor for synthesizing novel fluorinated therapeutic agents with potential anticancer properties (Malet-Martino & Martino, 2002); (Maehara, 2003).

Brominated Intermediates in Organic Synthesis

Brominated intermediates are valuable in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. They are often used in halogenation reactions, cross-coupling reactions, and as building blocks for heterocyclic compounds. Given the bromine content in 2,3-Dibromo-5-fluorobenzaldehyde, it could be utilized in similar synthetic applications to create novel compounds with potential biological or material applications (Zuiderveen, Slootweg, & de Boer, 2020).

Fluoroalkylation in Aqueous Media

The incorporation of fluoroalkyl groups into organic molecules enhances their properties, making them valuable in the development of pharmaceuticals, agrochemicals, and materials. Aqueous fluoroalkylation reactions, including those involving fluorobenzaldehydes, have gained attention for their environmentally friendly and efficient approach to introducing fluorinated groups. The presence of a fluorine atom in 2,3-Dibromo-5-fluorobenzaldehyde suggests its potential utility in fluoroalkylation reactions conducted in aqueous media, contributing to greener synthesis methods (Song, Han, Zhao, & Zhang, 2018).

properties

IUPAC Name

2,3-dibromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEFVHKGMRZXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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